1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-
Descripción
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid substituent at the 5-position. This structure is part of the azaindole family, which is of significant interest in medicinal chemistry due to its bioisosteric relationship with indole scaffolds. The compound serves as a key intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors and antiviral agents . Commercial production of this compound is well-established, with suppliers like Sigma-Aldrich, TRC, and Matrix Scientific offering it in varying purities (95–98%) and quantities (250 mg to 25 g) at prices ranging from $31 to $752 per batch .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
6-ethoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-9-7(10(13)14)5-6-3-4-11-8(6)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
VBBDKEYMTLTHJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C=CNC2=N1)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 6-etoxi- típicamente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del anillo de piridina, seguido de la introducción de la porción de pirrol. El grupo etoxi se agrega luego a través de una reacción de eterificación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. Los procesos de purificación, como la cristalización y la cromatografía, se emplean para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 6-etoxi- sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Se utiliza para convertir grupos funcionales específicos a sus formas reducidas.
Sustitución: Comúnmente implica el reemplazo de átomos de hidrógeno por otros sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
PDE4B Inhibition
Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses and central nervous system disorders. For instance, a compound from this class was shown to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages exposed to inflammatory stimuli, suggesting potential applications in treating inflammatory diseases and conditions associated with CNS dysfunctions .
JAK Inhibition
Another application involves the inhibition of Janus kinases (JAKs), which are crucial in cytokine signaling pathways associated with immune responses. A study reported that certain derivatives maintained moderate inhibitory activity against JAK3, making them promising candidates for developing immunomodulators aimed at treating autoimmune diseases . The structure-activity relationship (SAR) studies indicated that specific modifications to the pyrrolo[2,3-b]pyridine scaffold enhanced JAK inhibitory potency and selectivity.
FGFR Inhibition
The abnormal activation of fibroblast growth factor receptors (FGFRs) is linked to various cancers. Compounds derived from the pyrrolo[2,3-b]pyridine structure have been identified as potent inhibitors of FGFRs. One particular derivative exhibited IC50 values in the nanomolar range against FGFR1, 2, and 3, demonstrating significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in breast cancer cells . This highlights its potential as a therapeutic agent in cancer treatment.
Synthesis and Structure-Activity Relationships
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied to optimize their pharmacological properties. Various synthetic routes have been developed to create analogs with enhanced biological activity. For example, modifications at specific positions on the pyrrolo ring have been shown to influence the compounds' effectiveness against targeted enzymes and receptors .
Case Studies
Mecanismo De Acción
El mecanismo de acción del ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 6-etoxi- involucra su interacción con objetivos moleculares como los FGFR. Al unirse a estos receptores, el compuesto puede inhibir su actividad, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Esta vía implica la interrupción de las cascadas de señalización descendentes, incluyendo las vías RAS-MEK-ERK y PI3K-Akt .
Compuestos similares:
1H-pirrolo[2,3-b]piridina: Carece del grupo etoxi pero comparte la estructura central.
Ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico: Similar pero sin la sustitución de etoxi.
Ácido 6-metoxi-1H-pirrolo[2,3-b]piridina-5-carboxílico: Contiene un grupo metoxi en lugar de un grupo etoxi.
Unicidad: El ácido 1H-pirrolo[2,3-b]piridina-5-carboxílico, 6-etoxi- es único debido a su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. La presencia del grupo etoxi puede mejorar su solubilidad y afinidad de unión a ciertos objetivos moleculares, lo que lo convierte en un compuesto valioso para el desarrollo de fármacos .
Comparación Con Compuestos Similares
Table 1: Structural and Commercial Comparison of Pyrrolopyridine Carboxylic Acid Derivatives
Key Observations:
Methoxy vs. Ethoxy: Methoxy derivatives (e.g., 5-methoxy analogs) are more synthetically accessible but less lipophilic than ethoxy variants .
Isomeric Scaffolds : Pyrrolo[3,2-b]pyridine isomers exhibit distinct electronic properties due to altered nitrogen positioning, affecting solubility and binding affinity .
Key Findings:
- Carboxylic acid derivatives are typically synthesized via hydrolysis of ester precursors, achieving high yields (>80%) under mild alkaline conditions .
- Chlorinated analogs require Pd/C-catalyzed hydrogenation steps, which may reduce yields due to side reactions .
Commercial and Industrial Relevance
- Cost Drivers : The price of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid varies significantly by supplier (e.g., $637/g at Sigma-Aldrich vs. $74/g at Matrix Scientific), reflecting differences in purity and scale .
- Scalability : Bulk purchases (e.g., 25 g) reduce per-unit costs (e.g., $752/25g ≈ $30/g at Crysdot) .
Actividad Biológica
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features and biological properties make it a subject of interest for various therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
The compound features a pyrrolopyridine framework with a carboxylic acid functional group at the 5-position and an ethoxy group at the 6-position. This specific substitution pattern enhances its solubility and bioavailability compared to other derivatives lacking this modification .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- has been shown to act primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression. Studies indicate that this compound exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with low nanomolar IC50 values .
Table 1: Inhibition Potency Against FGFRs
| FGFR Type | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
This inhibition leads to reduced proliferation of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy .
Cancer Research
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising results in cancer research. For instance, compound 4h (a derivative) demonstrated potent activity against breast cancer cell lines (4T1) by inhibiting cell proliferation and inducing apoptosis. Additionally, it significantly inhibited cell migration and invasion .
Anti-inflammatory Effects
Apart from its anticancer properties, this compound has exhibited anti-inflammatory and analgesic effects in various assays. These properties are essential for developing therapies targeting inflammatory diseases alongside cancer treatment.
Case Studies
- In Vitro Studies : A study evaluated the effects of various 1H-pyrrolo[2,3-b]pyridine derivatives on TNIK (TRAF2 and NCK interacting kinase), revealing that certain compounds had IC50 values lower than 1 nM. These compounds also showed concentration-dependent inhibition of IL-2 secretion, indicating their potential as immunomodulatory agents .
- Molecular Docking Simulations : Research utilizing molecular docking simulations provided insights into the binding modes of these compounds with target proteins. These simulations help understand the selectivity and affinity of the compounds towards their biological targets, enhancing their therapeutic potential.
Comparative Analysis with Related Compounds
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- lies in its specific substitution pattern which distinguishes it from other structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Contains an oxo group at position 6 | Anticancer properties |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Chlorine substitution at position 4 | Potential anti-inflammatory effects |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Methyl ester derivative | Exhibits antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
